Phellodendrine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Phellodendrine has been extensively studied for its anti-inflammatory properties . Research indicates that it can modulate multiple signaling pathways involved in inflammation:

- Mechanisms of Action : this compound targets various proteins such as PTGS1, PTGS2, and HTR1A, influencing pathways like cAMP and TNF signaling to exert its anti-inflammatory effects .

- Experimental Validation : In vitro studies demonstrated that this compound significantly reduced the levels of inflammatory cytokines (e.g., IL-6) in RAW264.7 macrophages, highlighting its potential as a therapeutic agent for inflammation-related diseases .

Treatment of Major Depressive Disorder (MDD)

Recent studies have explored the potential of this compound in treating MDD , particularly due to its interaction with serotonergic pathways:

- Network Pharmacology Insights : A study identified 38 intersection targets between this compound and MDD, suggesting that it may alleviate symptoms by regulating neurotransmitter systems .

- In Vivo Studies : Experimental models indicated that this compound could enhance mitochondrial function and reduce inflammatory markers associated with MDD, providing a novel approach to antidepressant development .

Gastrointestinal Disorders

This compound has shown promise in the treatment of gastrointestinal conditions such as ulcerative colitis (UC) :

- Mechanistic Studies : this compound promotes autophagy through the AMPK/mTOR signaling pathway, which is crucial for intestinal mucosal healing .

- Animal Models : In studies involving UC-induced rats, this compound treatment resulted in reduced intestinal damage and improved healing outcomes compared to control groups .

Summary of Pharmacological Effects

Case Study 1: Anti-inflammatory Mechanism

A study utilized network pharmacology to elucidate the anti-inflammatory mechanisms of this compound. It highlighted the compound's ability to influence key inflammatory pathways and reduce cytokine levels in vitro.

Case Study 2: this compound in MDD

Research on MDD revealed that this compound could regulate neurotransmitter systems associated with mood regulation. This study utilized both computational predictions and experimental validation to confirm these effects.

Case Study 3: Gastrointestinal Healing

In animal models of UC, this compound was shown to significantly reduce intestinal damage and promote healing via activation of autophagy pathways.

Mécanisme D'action

Phellodendrine, also known as Phallodendrin, is a quaternary ammonium alkaloid derived from the bark of Phellodendron species . This compound has been recognized for its various pharmacological activities, including anti-inflammatory, antioxidant, and bone-protective properties .

Target of Action

This compound primarily targets the AMP-activated protein kinase (AMPK) signaling pathway . AMPK is a crucial enzyme involved in cellular energy homeostasis and plays a significant role in metabolic diseases . This compound also interacts with cytochrome P450 enzymes, which are essential for drug metabolism .

Mode of Action

This compound interacts with its targets, leading to various cellular changes. It promotes autophagy by regulating the AMPK/mTOR pathway . Autophagy is a cellular process that degrades and recycles cellular components, contributing to cellular homeostasis . This compound also inhibits the activity of CYP1A2, 3A4, and 2C9 enzymes .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates the AMPK/mTOR pathway, promoting autophagy . This regulation can lead to reduced intestinal damage in conditions like ulcerative colitis . This compound also impacts eicosanoid generation, neuraminidase-1, inflammasome generation, and hepatic gluconeogenesis .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After administration, it is rapidly absorbed in tissues such as plasma, liver, spleen, kidney, and brain . The kidney is the major distribution tissue and the target organ of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has potential benefits in treating conditions like ulcerative colitis, inflammation, pancreatic cancer, nephritis, immune response, acetylcholinesterase activity, psoriasis, arthritis, atopic dermatitis, and oxidative stress . It can also reduce intestinal damage in ulcerative colitis by promoting autophagy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the accumulation of this compound was found to be lower in callus (a type of plant tissue) compared with regenerated plantlets . This suggests that the plant’s growth conditions can affect the production of this compound.

Analyse Biochimique

Biochemical Properties

Phellodendrine interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to have potential benefits in treating conditions such as ulcerative colitis, inflammation, pancreatic cancer, nephritis, and immune response . The exact nature of these interactions is still being researched.

Cellular Effects

This compound has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes such as CDKN2A, ESR1, JUN, IL6, AR, and PTGS2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to have a good binding affinity for PTGS2 protein .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being studied.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La phellodendrine peut être synthétisée par plusieurs méthodes. Une approche courante implique l'extraction de l'écorce de Phellodendron amurense à l'aide de solvants tels que l'éthanol ou le méthanol . La solution extraite est ensuite soumise à divers processus de purification, y compris la chromatographie, pour isoler la this compound pure.

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique des processus d'extraction et de purification à grande échelle. L'écorce de Phellodendron amurense est récoltée et traitée pour extraire l'alcaloïde. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La phellodendrine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers produits d'oxydation.

Réduction : Elle peut également subir des réactions de réduction dans des conditions spécifiques.

Substitution : La this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les acides, sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de quinones et d'autres dérivés oxydés .

Applications de la recherche scientifique

La this compound a de nombreuses applications dans la recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'elle module les réponses immunitaires, inhibe l'activité de l'acétylcholinestérase et affecte la génération d'eicosanoïdes et d'inflammasomes . De plus, elle interagit avec les enzymes du cytochrome p450 et les récepteurs du goût, influençant les processus métaboliques et sensoriels .

Comparaison Avec Des Composés Similaires

La phellodendrine est unique par rapport à d'autres composés similaires en raison de sa structure chimique spécifique et de ses activités biologiques. Les composés similaires comprennent :

- Magnoflorine

- Jatrorrhizine

- Palmatine

- Berbérine

- Obaculactone

- Obacunone

Ces composés partagent certaines similitudes structurales avec la this compound, mais diffèrent dans leurs activités biologiques spécifiques et leurs potentiels thérapeutiques .

Activité Biologique

Phellodendrine, a quaternary ammonium alkaloid derived from the bark of Phellodendron species, particularly Phellodendron amurense, has garnered significant attention in both traditional and modern medicine due to its diverse biological activities. This article explores the various pharmacological effects of this compound, supported by recent research findings, case studies, and data tables.

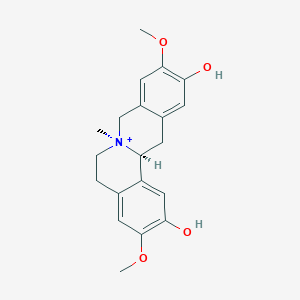

This compound's chemical structure is characterized as follows:

- Chemical Name : (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol

- Molecular Formula : C₁₈H₂₃NO₄

The biological activity of this compound is primarily attributed to its influence on various signaling pathways, notably the AMPK/mTOR pathway. Studies indicate that this compound promotes autophagy and reduces inflammation by activating this pathway, which plays a crucial role in cellular metabolism and homeostasis .

1. Anticancer Properties

This compound exhibits significant anticancer effects across various cancer types:

- Prostate Cancer : this compound has been shown to inhibit proliferation and induce apoptosis in prostate cancer cells. The mechanism involves cell cycle arrest and modulation of reactive oxygen species (ROS) levels .

- Pancreatic Cancer : Research indicates that this compound suppresses the proliferation of KRAS mutated pancreatic cancer cells by inhibiting nutrient uptake through macropinocytosis .

- Breast Cancer : In vitro studies demonstrate that this compound can inhibit breast cancer cell migration and invasion while promoting apoptosis .

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Prostate | Induces apoptosis; inhibits proliferation | |

| Pancreatic | Suppresses nutrient uptake | |

| Breast | Inhibits migration; induces apoptosis |

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various models:

- Ulcerative Colitis : In animal studies, this compound significantly improved mucosal healing and reduced inflammatory responses in ulcerative colitis models by enhancing autophagy via the AMPK/mTOR pathway .

- Prostatitis : A randomized placebo-controlled trial found that this compound combined with standard treatments improved symptoms related to prostatitis by downregulating inflammatory mediators such as TNF-α and IL-6 .

3. Gastroprotective Effects

This compound exhibits gastroprotective effects through its ability to regulate neurohumoral responses. Studies have shown that it can protect against gastric ulcers more effectively than standard treatments like omeprazole .

Case Study 1: Ulcerative Colitis Treatment

A study involving SPF grade female C57BL/6 mice treated with this compound showed marked improvement in disease activity index (DAI) scores compared to untreated controls. The treatment group exhibited reduced intestinal damage and enhanced healing of the intestinal mucosa .

Case Study 2: Prostate Health

In a clinical trial with 105 participants, the combination of this compound with standard management for benign prostatic hyperplasia resulted in significant improvements in storage symptoms and sleep quality compared to placebo .

Propriétés

IUPAC Name |

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBVPNQTBKHOEQ-KKSFZXQISA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218855 | |

| Record name | Phellodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6873-13-8 | |

| Record name | (-)-Phellodendrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellodendrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phellodendrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR68S526RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.